molecular formula C15H9N3O3S2 B11059760 3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B11059760
M. Wt: 343.4 g/mol
InChI Key: USFCTVBCGHNOJC-UHFFFAOYSA-N
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Description

3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene derivative, followed by the formation of the oxadiazole ring through cyclization reactions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of 3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-[(1,1-Dioxido-1-benzothiophen-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
  • 3-{5-[(1,1-Dioxido-1-benzothiophen-4-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
  • 3-{5-[(1,1-Dioxido-1-benzothiophen-5-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Uniqueness

The uniqueness of 3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H9N3O3S2

Molecular Weight

343.4 g/mol

IUPAC Name

3-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C15H9N3O3S2/c19-23(20)9-12(11-5-1-2-6-13(11)23)22-15-18-17-14(21-15)10-4-3-7-16-8-10/h1-9H

InChI Key

USFCTVBCGHNOJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)SC3=NN=C(O3)C4=CN=CC=C4

Origin of Product

United States

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